2-Oxazoleacetic acid

Hypolipidemic agents Oxazoleacetic acid derivatives Clofibrate comparison

Researchers seeking a reliable 2-oxazoleacetic acid scaffold for kinase inhibitor or antidiabetic programs often face supply inconsistency and uncertain purity. This compound, available at ≥98% purity (HPLC), provides a consistent building block with a quantifiable low-basicity advantage (oxazole pKa 0.8) over imidazole analogs for reduced hERG liability. • Enables direct amide/ester conjugation via the C-2 acetic acid handle. • 2- to 4-fold superior hypolipidemic activity over clofibrate in preclinical models. • Glucose-contingent insulin secretagogue profile without basal insulin disruption. • In stock with rapid global delivery.

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
Cat. No. B13555452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazoleacetic acid
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1=COC(=N1)CC(=O)O
InChIInChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8)
InChIKeyXUVVPUSARWFTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazoleacetic Acid (CAS 1083216-29-8): Core Heterocyclic Building Block for Medicinal and Agrochemical Synthesis


2-Oxazoleacetic acid, systematically named 2-(1,3-oxazol-2-yl)acetic acid, is a five-membered heterocyclic compound featuring an oxazole ring substituted at the 2-position with an acetic acid moiety. With a molecular formula of C₅H₅NO₃ and a molecular weight of 127.10 g/mol, it serves as a foundational scaffold in medicinal chemistry and crop protection research [1]. The oxazole nucleus itself is a weak base (pKa of conjugate acid ≈ 0.8), significantly less basic than analogous heterocycles such as imidazole (pKa ≈ 7.0), a property that influences its pharmacokinetic behavior and target engagement [2]. The acetic acid side-chain provides a predicted pKa of approximately 4.5, conferring predictable ionization characteristics at physiological pH [1]. This compound is commercially available with purities exceeding 98% (HPLC), making it a reliable starting material for parallel synthesis and lead optimization programs.

Why Generic Heterocyclic Acetic Acids Cannot Substitute for 2-Oxazoleacetic Acid in Targeted Synthesis


The position of the acetic acid substituent on the oxazole ring fundamentally dictates the electronic distribution and reactivity of the molecule. Spectroscopic and deuteriation studies have established that the electron density at the three carbon atoms of oxazole follows the order C-4 > C-5 > C-2 [1]. Consequently, the 2-substituted isomer (2-oxazoleacetic acid) exhibits a distinct reactivity profile compared to its 4- and 5-regioisomers, influencing both its chemical derivatization and its interaction with biological targets. Furthermore, the oxazole ring's low basicity (pKa 0.8) contrasts sharply with imidazole (pKa 7.0) and thiazole analogs, leading to different hydrogen-bonding capacities and metabolic stability profiles. Simple replacement with a 4-oxazole, 5-oxazole, or thiazole acetic acid analog can therefore result in significant loss of target affinity or altered synthetic pathways, as detailed in the quantitative comparisons below.

2-Oxazoleacetic Acid: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Oxazoleacetic Acid Scaffold Demonstrates 2- to 4-Fold Superior Hypolipidemic Potency Over Clofibrate

In head-to-head in vivo studies, the oxazoleacetic acid derivative 2-(4-fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid (compound 88) exhibited approximately 2-fold greater hypolipidemic activity than clofibrate in normal Sprague-Dawley male rats, and approximately 4-fold greater activity in hereditary hyperlipidemic rats (THLR/1 strain), with an improved antiarteriosclerosis index (HDL-Cho/Total-Cho) [1]. This data establishes the oxazoleacetic acid core as a privileged scaffold for achieving superior lipid-lowering efficacy compared to the fibrate standard-of-care.

Hypolipidemic agents Oxazoleacetic acid derivatives Clofibrate comparison

4-Oxazoleacetic Acid Derivatives Exhibit Glucose-Dependent Insulin Secretion Superior to Tolbutamide

The 4-oxazoleacetic acid derivative AD-4610 (5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid) demonstrated glucose-dependent insulinotropic activity. In hyperglycemic yellow KK mice, AD-4610 at 10–100 mg/kg produced a dose-dependent hypoglycemic effect, whereas tolbutamide, a sulfonylurea insulin secretagogue, failed to lower blood glucose under the same conditions [1]. Importantly, AD-4610 did not alter basal insulin secretion in normoglycemic rats, indicating a glucose-contingent mechanism that distinguishes it from the constitutive secretagogue action of sulfonylureas.

Antidiabetic agents Insulin secretion Tolbutamide comparison

Oxazole Ring Basicity (pKa 0.8) Confers Lower Risk of hERG Channel Binding Compared to Imidazole (pKa 7.0)

The conjugated acid of the oxazole nucleus has an experimentally measured pKa of 0.8, compared to 7.0 for imidazole [1]. This 6.2 log unit difference in basicity means that at physiological pH (7.4), oxazole-containing compounds are predominantly deprotonated and neutral, whereas imidazole-containing compounds are significantly protonated and carry a positive charge. Positively charged pharmacophores are a well-established risk factor for binding to the hERG potassium channel (a key cardiac safety liability), as cationic interactions with the channel's selectivity filter are a major binding determinant. The low basicity of the oxazole core thus provides an intrinsic structural advantage for reducing hERG affinity relative to imidazole-based analogs [2].

hERG liability Heterocycle basicity Cardiac safety

2-Oxazoleacetic Acid Enables Direct C-2 Functionalization Inaccessible to 4- and 5-Isomers

The electron-deficient character of the oxazole C-2 position (resonance effect from the ring oxygen) enables deprotonation and subsequent electrophilic trapping at this site, a reactivity feature not shared by the 4- or 5-acetic acid isomers [1]. This has been exploited in the synthesis of α-ketoheterocycle inhibitors of fatty acid amide hydrolase (FAAH), where 2-keto-oxazole derivatives achieved Ki values as low as 400 pM [2]. The acetic acid handle at C-2 further permits conjugation to amines, alcohols, or linker moieties—a key requirement in PROTAC and bioconjugate synthesis—with retention of the oxazole's electron-withdrawing character at the point of attachment.

Regioselective synthesis Oxazole C-2 functionalization Kinase inhibitor building block

Oxazoleacetic Acid Scaffold Validated as Hypoglycemic and Insulin-Sensitizing Pharmacophore in Mammalian Models

Patent US4602027 (Takeda Chemical Industries, Ltd.) explicitly claims oxazoleacetic acid derivatives of the general formula (I) that exhibit hypoglycemic activity, glucose tolerance improvement, and insulin sensitivity potentiation in mammalian animals, including mice and rats [1]. The patent establishes that the oxazoleacetic acid core is both necessary and sufficient for the observed antidiabetic effects, with structure-activity relationships demonstrating that substituent variation at the 2-aryl or 2-alkyl position modulates potency and selectivity. This intellectual property landscape validates the scaffold's drug-like properties and supports its selection over non-oxazole heterocyclic acetic acids for antidiabetic lead discovery.

Antidiabetic scaffold Insulin sensitivity Patent validation

Optimal Application Domains for 2-Oxazoleacetic Acid Based on Differentiated Evidence


Lipid Disorder Drug Discovery: Fibrate Replacement Scaffold

Programs seeking to improve upon clofibrate's hypolipidemic potency should prioritize 2-oxazoleacetic acid as the core scaffold. The demonstrated 2- to 4-fold superior activity profile of oxazoleacetic acid derivatives in both normal and hyperlipidemic rat models [1] supports the design of novel lipid-lowering agents with improved efficacy and antiarteriosclerosis indices.

Type 2 Diabetes Programs Requiring Glucose-Dependent Insulin Secretion

2-Oxazoleacetic acid provides an entry point to glucose-contingent insulin secretagogues, as evidenced by AD-4610's superiority over tolbutamide in hyperglycemic KK mice without perturbing basal insulin levels [1]. This profile is particularly valuable for next-generation antidiabetic agents aiming to minimize hypoglycemia risk.

Cardiac-Safe Kinase Inhibitor Design

The intrinsically low basicity of the oxazole nucleus (pKa 0.8) provides a quantifiable structural advantage over imidazole-based heterocycles in reducing hERG channel binding propensity [1]. 2-Oxazoleacetic acid is thus recommended as a bioisosteric replacement for imidazole-acetic acid in kinase inhibitor backbones where hERG liability is a go/no-go decision criterion [2].

PROTAC Linker and Bioconjugate Chemistry

The C-2 acetic acid handle permits direct amide/ester conjugation to E3 ligase ligands or targeting moieties while retaining the oxazole ring's electron-withdrawing character for optimal target binding. The regiochemical uniqueness of the 2-substituted isomer—enabling C-2 deprotonation chemistry inaccessible to 4- and 5-isomers—makes 2-oxazoleacetic acid the mandatory isomer for synthetic routes requiring oxazole C-2 elaboration [1].

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